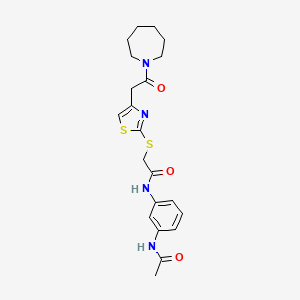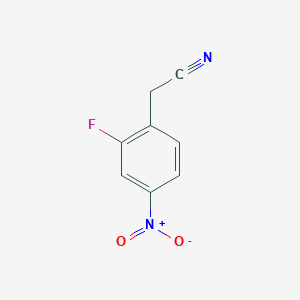
2-Fluoro-4-nitrophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 180.137 .Aplicaciones Científicas De Investigación
Derivatization Agent for Analytical Applications
2-Fluoro-4-nitrophenylacetonitrile has been evaluated as a derivatization agent in the chemical analysis of catecholamines and their metabolites. It reacts rapidly under mild conditions, forming stable derivatives ideal for high-performance liquid chromatography (HPLC) analysis. These derivatives exhibit enhanced fluorescence properties, which are pivotal in quantitative analysis, especially within biological matrices (Zhu, Shaw, & Barrett, 2003).
Reactivity and Formation of Derivatives
In the realm of organic synthesis, the compound shows unique reactivity patterns. For instance, an unexpected reactivity of a similar molecule, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was noted, leading to the formation of a trimeric compound. This unique behavior underlines the compound's potential in synthesizing novel organic structures (Stazi et al., 2010).
Fluorination of Aromatic Compounds
The compound is also involved in the fluorination of aromatic compounds, playing a crucial role in the synthesis of fluorinated derivatives. This process is significant in the development of new materials and pharmaceuticals (Fedorov et al., 2015).
Photophysical Studies
Photophysical and theoretical studies have been conducted on nitrobenzoxadiazole-based systems, which are structurally related to this compound. These studies are essential for understanding the interaction of such compounds with metal ions, shedding light on their potential applications in environmental and biological sensing (Das et al., 2012).
Sensor Development
Derivatives of nitrophenyl, similar in structure to this compound, have been utilized in the development of sensors. These sensors are capable of detecting nitroaromatic compounds, which is vital for environmental monitoring and security (Verbitskiy et al., 2018).
Organocatalysis
In synthetic chemistry, 2-arylacetonitriles, structurally related to this compound, have been employed in organocatalyzed Michael addition reactions. This showcases the compound's potential in facilitating chemical transformations, broadening its applicability in organic synthesis (Chen et al., 2021).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Fluoro-4-nitrophenylacetonitrile are not mentioned in the search results, it is noted that the compound is used for research and development purposes . This suggests that it may have potential applications in various research contexts, depending on the specific goals and objectives of the research. For instance, a study on Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate discusses the potential of furan-based compounds as anti-virulence compounds targeting iron acquisition in mycobacteria .
Propiedades
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTILGOKQDCCMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

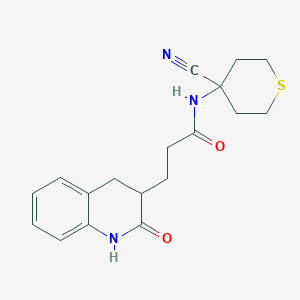

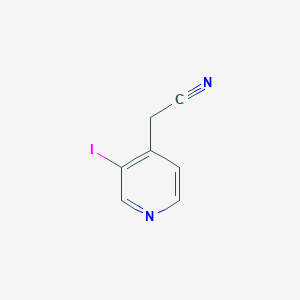
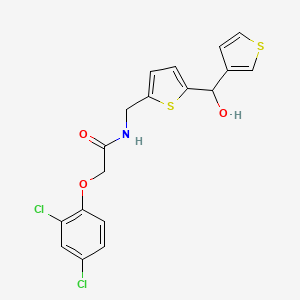
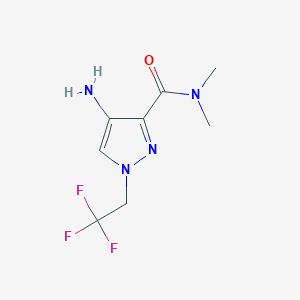



![1-[4-(2-Fluorophenyl)piperazinyl]-2-[(methylsulfonyl)phenylamino]ethan-1-one](/img/structure/B2532127.png)
![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)
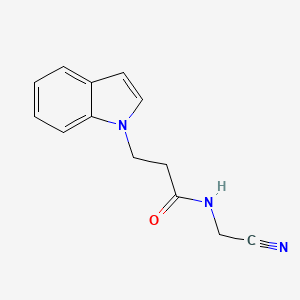
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)
